molecular formula C10H8N6O2 B6034395 N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide

N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide

Cat. No.: B6034395
M. Wt: 244.21 g/mol
InChI Key: KIPKPZYZASYJCU-UHFFFAOYSA-N
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Description

N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide is a heterocyclic compound featuring a fused pyrazolo-pyrido-triazinone core with an acetamide substituent. Its complex structure combines pyridine, pyridazine, pyrazole, and triazine moieties, which are known to confer diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Properties

IUPAC Name

N-(10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O2/c1-6(17)14-15-5-3-7-9(10(15)18)13-12-8-2-4-11-16(7)8/h2-5H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPKPZYZASYJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C=CC2=C(C1=O)N=NC3=CC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis

Key precursors include 1-amino-2-iminopyridine derivatives and α-keto acids or isatin analogs . For example, condensation of 1-amino-2-imino-4-arylpyridine-3-carbonitrile with pyruvic acid under acidic conditions generates a pyrido[1,2-b]triazine scaffold. This intermediate is subsequently functionalized via nucleophilic substitution or cross-coupling reactions to introduce the pyrazolo moiety.

Cyclization and Acetylation

Cyclization of the pyrido-triazine intermediate with hydrazine derivatives forms the pyrazolo[5,1-c]pyrido[4,3-e]triazin-7(6H)-one core. Acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) yields the final product. Reaction conditions for this step are critical:

  • Temperature: 80–100°C

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Catalyst: Trifluoroacetic acid (TFA) or acetic acid

High-Pressure Q-Tube Reactor-Assisted Synthesis

Recent advancements leverage high-pressure reactors to enhance reaction efficiency and safety. The Q-tube system enables rapid synthesis under controlled pressure, reducing side reactions.

Reaction Optimization

A study demonstrated the synthesis of analogous pyrido-triazines using a Q-tube reactor charged with TFA (10 mol%) and acetic acid (3 equiv) in ethanol at 130°C for 30–40 minutes. Key advantages include:

  • Yield Improvement: 85–92% compared to 60–75% under reflux

  • Reduced Byproducts: Minimal decomposition observed via GC/MS analysis

Table 1: Q-Tube vs. Conventional Reflux Conditions

ParameterQ-Tube ReactorConventional Reflux
Reaction Time30–40 min4–6 hours
Yield85–92%60–75%
Purity (HPLC)>95%85–90%

Microwave-Assisted Synthesis

Microwave irradiation offers a faster alternative for cyclization steps, particularly in forming the pyrazolo-triazine core.

Protocol Overview

A published method for related pyrazolo[1,5-a]triazines involves microwave-assisted methylation of a thiomethyl intermediate. Adapting this approach:

  • Intermediate Formation: React pyrido-triazine-thiol with iodomethane in ethanol under basic conditions.

  • Microwave Irradiation: 100°C for 5 minutes.

  • Work-Up: Neutralization and recrystallization from ethanol/water.

Table 2: Microwave Reaction Parameters

StepConditions
MethylationNaOH (2N), EtOH, r.t., 30 min
Microwave Cyclization100°C, 5 min, sealed vial
Final Yield89–94%

Oxidative Cyclization Approaches

Oxidative methods are pivotal for constructing the triazine ring. A disulfide-mediated strategy, adapted from benzothiazolo[2,3-c]triazole synthesis, involves:

Disulfide Formation

  • Mercaptan Oxidation: Treat a mercaptophenyl precursor with iodine or bromine to form a disulfide intermediate.

  • Intramolecular Cyclization: Heat the disulfide in DMF with sodium hydride (60–80°C, 2 hours).

Comparative Analysis of Methods

Table 3: Method Comparison for Key Metrics

MethodYield RangePurityScalabilityCost Efficiency
Multi-Step70–85%HighModerateModerate
Q-Tube Reactor85–92%Very HighHighHigh
Microwave89–94%HighLimitedLow
Oxidative65–78%MediumHighModerate

Key Findings:

  • The Q-tube reactor method achieves the highest yield and purity, making it suitable for industrial-scale production.

  • Microwave synthesis, while efficient, faces scalability challenges due to equipment limitations.

  • Oxidative routes require optimization to improve yield but offer cost advantages.

Industrial-Scale Production Considerations

For large-scale synthesis, critical factors include:

  • Catalyst Recycling: TFA recovery systems to reduce costs.

  • Solvent Selection: Ethanol/water mixtures for eco-friendly purification.

  • Process Automation: Continuous-flow reactors to maintain high-pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted analogs of the original compound .

Scientific Research Applications

N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
  • Structure : These compounds, such as 2-(2-aryl-5-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-9-yl)acetonitrile (compound 6 in ), share a pyrazolo-triazolo-pyrimidine core. Unlike the target compound, they include an acetonitrile group and aromatic substituents .
  • Synthesis : Prepared via reaction of oxazine derivatives with hydrazides in refluxing dioxane (28 hours), avoiding side products like compound 8 .
(b) 1,2,4-Triazolo[5,1-c][1,2,4]triazine Derivatives
  • Structure : Compounds such as 7,7-diphenyl-3-(phenyldiazenyl)-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-ones (compounds 6a–h in ) feature a triazolo-triazine backbone. They lack the pyrido moiety present in the target compound but include diazenyl and diphenyl groups .
  • Synthesis: Formed via reaction of hydrazonoyl halides with triethylamine in ethanol, favoring triazolo-triazine formation over isomeric products .
(c) Thiophene-Containing Triazolopyridazine Derivatives
  • Structure : 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide () shares a triazolopyridazine core but incorporates a thiophene group and acetamide side chain. Molecular weight: 367.4 .
  • Synthesis: Not explicitly detailed but likely involves coupling of thiophene-containing precursors with acetamide intermediates .

Pharmacological and Physicochemical Comparisons

Compound Core Structure Key Substituents Reported Activities Synthesis Method
Target Compound Pyrazolo-pyrido-triazinone Acetamide Inferred antimicrobial/anti-inflammatory* Not explicitly described
Pyrazolo-triazolo-pyrimidine () Pyrazolo-triazolo-pyrimidine Aryl, methyl, acetonitrile High yield synthesis Hydrazide-aromatic aldehyde reaction
Triazolo-triazine () Imidazo-triazolo-triazine Diphenyl, phenyldiazenyl N/A Hydrazonoyl halide coupling
Thiophene-triazolopyridazine () Triazolo-pyridazine Thiophene, acetamide N/A Likely heterocyclic coupling

*Activities inferred from pyridazinone analogs in (e.g., antimicrobial, anti-inflammatory) .

Key Differences and Challenges

Synthetic Accessibility : While pyrazolo-triazolo-pyrimidines () are synthesized in high yield via one-step routes, the target compound may require multi-step protocols due to its intricate core .

Biological Activity: Pyridazinones (e.g., ) exhibit antihypertensive and antiplatelet effects, but the acetamide group in the target compound could modulate selectivity for different targets .

Biological Activity

N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Overview of the Compound

  • Molecular Formula : C₁₀H₈N₆O₂
  • Molecular Weight : 244.21 g/mol
  • CAS Number : 1210337-80-6

The compound belongs to the class of pyrazolo-pyrido-triazine derivatives, which are known for their diverse biological activities including anticancer, antimicrobial, and antiviral properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : By binding to the active sites of enzymes, it can inhibit their activity and alter metabolic pathways.
  • Receptor Modulation : Interaction with receptor binding sites can lead to changes in cellular signaling pathways.

Anticancer Activity

Research indicates that compounds within the pyrazolo-pyrido-triazine class exhibit significant anticancer properties. In vitro studies have demonstrated that this compound shows promising cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • In Vitro Cytotoxicity :
    • The compound was evaluated against several cancer cell lines including LOX IMVI (melanoma) and RXF 393 (renal cancer). It exhibited lethality values ranging from -12.62% to -36.95%, indicating significant growth inhibition.
    • Specific compounds from related classes showed GI50 values (the concentration required to inhibit cell growth by 50%) as low as 1.35 µM against SF-539 (CNS) .
  • Comparative Analysis :
    • Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives also demonstrated anticancer activity but with varying efficacy levels. The presence of halogen substituents in these structures often enhanced their biological activity .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Preliminary evaluations suggest:

  • Broad-Spectrum Activity : The compound has shown effectiveness against both bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) and fungal strains (e.g., Candida albicans), indicating potential as an antimicrobial agent .

Comparative Table of Biological Activities

Compound ClassAnticancer ActivityAntimicrobial ActivityNotable Features
N-(6-oxopyrazolo[5,1-c]...acetamideHighModerateUnique multi-ring structure
Pyrazolo[3,4-d]pyrimidinesModerateLowSimple structure
Pyrimido[2,1-c][1,2,4]triazinesLowHighEnhanced activity with electron-withdrawing groups

Q & A

Q. How can pharmacokinetic properties (ADME) be evaluated preclinically?

  • Methodological Answer :
  • In vitro assays :
  • Caco-2 cells : Assess intestinal permeability .
  • Microsomal stability : Incubate with liver microsomes to estimate metabolic half-life .
  • In silico tools : Use SwissADME to predict logP, bioavailability, and CYP450 interactions .

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